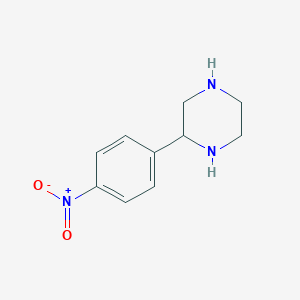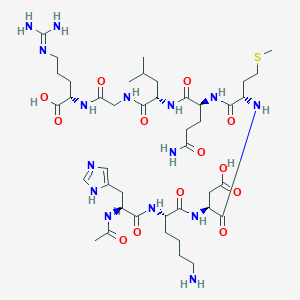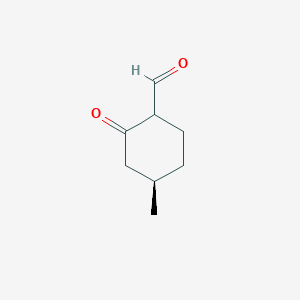![molecular formula C11H7ClN2O4 B167149 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-82-1](/img/structure/B167149.png)
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as NTCD-M, is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not well understood. However, it is believed that the molecule may exert its anti-cancer activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione may induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the molecule is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to inhibit the growth of tumors in vivo, suggesting that it may have potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, the molecule has been shown to be relatively stable under a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that its mechanism of action is not well understood, which makes it difficult to optimize its use in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione. One area of interest is the development of new cancer therapies based on the molecule. Additionally, researchers may be interested in further elucidating the mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could lead to a better understanding of its potential applications in scientific research. Finally, researchers may be interested in exploring the anti-inflammatory properties of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could have implications for the treatment of various inflammatory diseases.
Métodos De Síntesis
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione can be synthesized through a multi-step process involving the reaction of various starting materials. The initial step involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate to form a cyclic carbonate intermediate. This intermediate is then reacted with N-methyl-N-nitroso-p-toluenesulfonamide to form the nitrosamide intermediate. Finally, the nitrosamide intermediate is reacted with an appropriate dienophile to form 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione.
Aplicaciones Científicas De Investigación
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
128099-82-1 |
|---|---|
Nombre del producto |
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Fórmula molecular |
C11H7ClN2O4 |
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
10-chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-11(14(17)18)9(15)7-3-1-2-6-4-5-13(8(6)7)10(11)16/h1-3H,4-5H2 |
Clave InChI |
IUNOUXVCYNIMKZ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
SMILES canónico |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
Sinónimos |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-chloro-1,2-dihydro-5-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



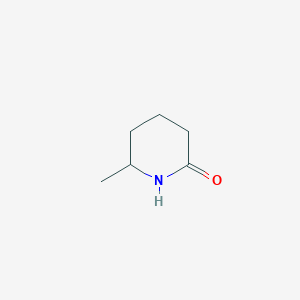
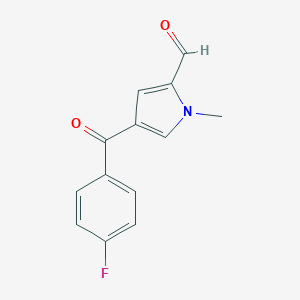
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
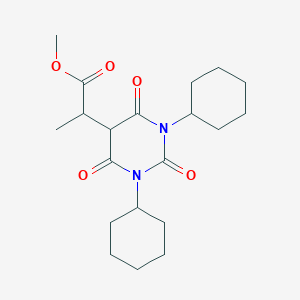
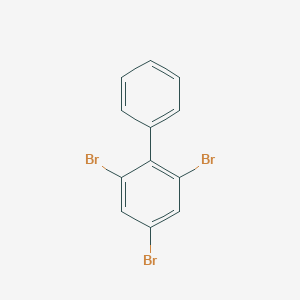
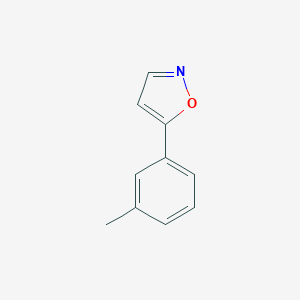
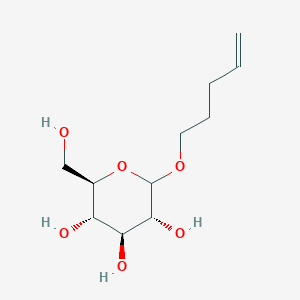
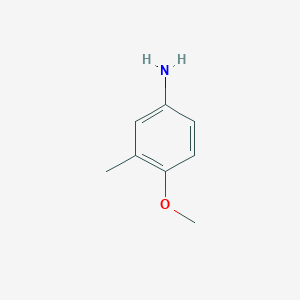
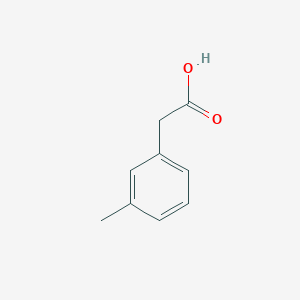
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
